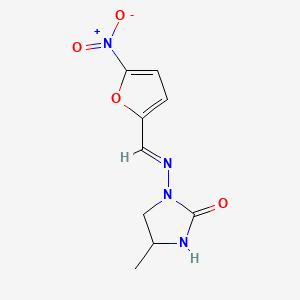
Nifurimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine . The compound’s molecular formula is C₉H₁₀N₄O₄, and it has a molecular weight of 238.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nifurimide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the imide group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of nitrating agents and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nifurimide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various compounds.
Substitution: The furan ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the nitrofuran ring.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Modified furan derivatives with different substituents.
Scientific Research Applications
Nifurimide has been extensively studied for its antibacterial properties. It has applications in:
Chemistry: Used as a model compound in studying nitrofuran chemistry and reactions.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for potential therapeutic uses, particularly in treating bacterial infections.
Industry: Used in veterinary medicine to control bacterial infections in livestock.
Mechanism of Action
Nifurimide exerts its antibacterial effects through the red-ox biotransformation of its nitrofuran moiety. This transformation generates reactive intermediates that can damage bacterial DNA and other cellular components, leading to bacterial cell death . The compound targets bacterial enzymes involved in red-ox reactions, disrupting their normal function and inhibiting bacterial growth.
Comparison with Similar Compounds
Nifurtimox: Another nitrofuran derivative used to treat Chagas disease.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections. It has a similar antibacterial mechanism but different pharmacokinetic properties.
Uniqueness of Nifurimide: this compound’s primary use in veterinary medicine to control Salmonella choleraesuis in swine sets it apart from other nitrofuran derivatives. Its specific application and effectiveness in this area highlight its unique properties and utility .
Properties
CAS No. |
21638-36-8 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI Key |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
21638-36-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)




![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)




